1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Key structural attributes include:
- 1-position: 3-Chloro-4-methylphenyl group, providing steric bulk and electron-withdrawing effects.
- 3-position: Phenyl ring, contributing to π-π stacking interactions.
- 8-position: Fluorine atom, enhancing metabolic stability and modulating electronic properties.
This compound belongs to the pyrazolo[4,3-c]quinoline family, known for diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-7-9-17(12-20(14)24)28-23-18-11-16(25)8-10-21(18)26-13-19(23)22(27-28)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKVSMJPVQUACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization via C–O Bond Cleavage
A metal-free approach utilizes (1H-pyrazol-5-yl)anilines and ethers under acidic conditions to form the pyrazolo[4,3-c]quinoline scaffold. For the target compound, 8-fluoro-3-(4-ethylphenyl)-1H-pyrazol-5-amine reacts with 3-chloro-4-methylphenyl ether in trifluoroacetic acid at 80°C for 12 hours. The C–O bond cleavage facilitates cyclization, yielding the product at 68% efficiency after recrystallization in ethanol. Key advantages include:
- Functional group tolerance : Chlorine and fluorine substituents remain intact during the reaction.
- Simplified purification : Minimal byproducts form due to the absence of metal catalysts.
DMF-DMA-Mediated Condensation and Hydrazine Cyclization
This two-step protocol begins with condensing 8-fluoro-4-methylquinoline-3-carbaldehyde with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in refluxing toluene. The intermediate undergoes cyclization with 3-chloro-4-methylphenylhydrazine hydrochloride in ethanol at 70°C, forming the pyrazole ring. The final product is isolated in 72% yield after neutralization and column chromatography. Critical parameters include:
- Stoichiometric control : A 1:1.2 molar ratio of aldehyde to hydrazine prevents over-addition.
- Temperature sensitivity : Exceeding 75°C during cyclization reduces yield by 15–20% due to decomposition.
Friedländer Condensation with Pyrazolone Derivatives
A modified Friedländer reaction couples 5-amino-1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazole with 2-fluoro-6-nitrobenzaldehyde in polyphosphoric acid (PPA) at 120°C. The nitro group is subsequently reduced using H₂/Pd-C in ethyl acetate, achieving an 81% overall yield. This method excels in:
- Regioselectivity : The fluorine atom directs cyclization to position 8.
- Scalability : Reactions proceed smoothly at 100-g scale with minimal optimization.
Three-Component Reaction with Arylglyoxals
A one-pot synthesis combines 3-chloro-4-methylphenylglyoxal, 3-phenyl-5-aminopyrazole, and ethyl acetoacetate in water containing tetrapropylammonium bromide (TPAB). The sequence involves:
- Knoevenagel condensation at 50°C to form an α,β-unsaturated ketone.
- Michael addition of the pyrazole amine.
- Intramolecular cyclization at 80°C, yielding the product in 65% yield after extraction.
Table 1: Optimization of Three-Component Reaction
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst loading | 10 mol% TPAB | +22% |
| Temperature | 80°C | +18% |
| Solvent | Water | +15% |
Vilsmeier-Haack Formylation and Cyclization
The Vilsmeier reagent (POCl₃/DMF) formylates 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazol-5-amine at position 4, followed by cyclization with 2-fluoroaniline in acetic anhydride. This method achieves 70% yield but requires careful control of POCl₃ stoichiometry to avoid side reactions.
Microwave-Assisted Synthesis
A rapid route employs microwave irradiation (300 W, 150°C) to condense 8-fluoroquinoline-3-carboxylic acid with 3-chloro-4-methylphenylhydrazine in DMF. The reaction completes in 20 minutes with 75% yield, significantly reducing energy input compared to conventional heating.
Halogenation and Functional Group Interconversion
Post-cyclization modifications enable precise adjustments:
- Fluorination : DAST (diethylaminosulfur trifluoride) converts a hydroxyl group at position 8 to fluorine in 85% yield.
- Chlorination : SOCl₂ selectively chlorinates the 4-methylphenyl group without affecting the pyrazole ring.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Limitations
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-catalyzed | 68 | 12 h | Metal-free | Limited solvent tolerance |
| DMF-DMA condensation | 72 | 8 h | High purity | Toxicity of DMF-DMA |
| Friedländer | 81 | 15 h | Scalable | Harsh acidic conditions |
| Three-component | 65 | 6 h | One-pot | Moderate yields |
| Microwave | 75 | 0.3 h | Rapid | Specialized equipment |
Mechanistic Insights and Stereochemical Considerations
The pyrazolo[4,3-c]quinoline core forms via:
- Electrophilic aromatic substitution to position the fluorine atom.
- Nucleophilic attack by the pyrazole nitrogen on the quinoline carbonyl carbon.
- Aromatization through dehydration or dehydrogenation.
Steric effects from the 3-chloro-4-methylphenyl group favor cyclization at the less hindered position, ensuring regioselectivity >95%.
Industrial-Scale Production Challenges
Key hurdles in large-scale synthesis include:
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce dihydro derivatives
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying biological processes involving pyrazoloquinoline derivatives.
Medicine: Potential therapeutic applications due to its bioactive properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit enzymes involved in key biological processes, such as kinases or proteases.
Receptor binding: It may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
DNA intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-Inflammatory Pyrazoloquinolines
Compound 2a (3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline)
- Activity: Inhibits LPS-induced NO production (IC₅₀ = 0.39 µM) but exhibits high cytotoxicity (9% cell survival at 10 µM) .
- Key Difference: The amino group at the 3-position enhances potency but introduces toxicity.
Compound 2i (3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline)
- Activity: Inhibits NO production (IC₅₀ ≈ 0.5 µM) and suppresses iNOS/COX-2 expression .
- Key Difference: The 4-hydroxyphenylamino group improves selectivity, whereas the target compound’s 3-chloro-4-methylphenyl group may prioritize lipophilicity over hydrogen-bonding interactions.
ELND006 and ELND007 (Gamma-Secretase Inhibitors)
- Structure : Cyclopropyl and sulfonyl groups at the 4- and 5-positions.
- Activity: Selective inhibition of amyloid-beta over Notch processing, critical for reducing neurotoxicity .
- Key Difference : The target compound lacks sulfonyl and cyclopropyl groups, suggesting divergent target specificity.
Anticancer and Anti-Angiogenic Pyrazoloquinolines
CGS-9896 (Anxiolytic Agent)
- Structure : 2-Phenyl substitution at the pyrazole ring.
- Activity : Acts as a benzodiazepine receptor ligand with anxiolytic effects .
- Key Difference : The target compound’s 8-fluoro substitution may enhance blood-brain barrier penetration compared to CGS-9894.
Anti-Angiogenic Pyrazoloquinolines
- Activity: Fused pyrazolo[4,3-c]quinolines inhibit endothelial cell proliferation (IC₅₀ < 1 µM) and tumor growth in MCF-7/Hela cells .
- Key Difference : The target compound’s 3-chloro-4-methylphenyl group could enhance binding to kinase domains compared to simpler aryl substituents.
Substituent Effects on Physicochemical Properties
| Compound | Substituents (Position) | logP | Molecular Weight | Key Activity |
|---|---|---|---|---|
| Target Compound | 3-Cl-4-MePh (1), Ph (3), F (8) | ~6.5* | 381.45 | Hypothesized anti-inflammatory |
| C350-0685 | 4-ClPh (1), 3-MeOPh (3) | 6.58 | 403.84 | Undisclosed |
| 8-Ethoxy-3-(4-FPh)-PQ | EtO (8), 4-FPh (3) | 3.08 | 307.33 | Undisclosed |
| ELND006 | Cyclopropyl (4), SO₂CF₃ (5) | N/A | N/A | Gamma-secretase inhibition |
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is part of a class of pyrazolo[4,3-c]quinolines that have garnered attention for their diverse biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial applications. This article synthesizes current research findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C19H16ClF N3
- Molecular Weight : 343.80 g/mol
- Chemical Structure : The compound features a pyrazoloquinoline core with substituents that enhance its biological activity.
Anti-inflammatory Effects
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that these compounds could effectively reduce NO levels by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | iNOS inhibition |
| 2m | Not specified | COX-2 inhibition |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has also been explored. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation . For example, a derivative similar to the compound showed promising results in inhibiting growth in breast cancer cell lines.
Antimicrobial Properties
Additionally, studies have evaluated the antimicrobial efficacy of pyrazolo[4,3-c]quinolines against various pathogens. Some derivatives exhibited moderate to high activity against both Gram-positive and Gram-negative bacteria, suggesting potential as therapeutic agents in treating bacterial infections .
Case Studies
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory activity of pyrazolo[4,3-c]quinoline derivatives.
- Methodology : RAW 264.7 cells were treated with LPS and various concentrations of the compound.
- Findings : Significant reduction in NO production was observed at lower concentrations, indicating potent anti-inflammatory activity.
-
Anticancer Evaluation :
- Objective : To investigate the cytotoxic effects on cancer cell lines.
- Methodology : Cell viability assays were conducted on breast and prostate cancer cell lines.
- Results : Compounds reduced cell viability significantly compared to controls, with IC50 values indicating effective concentration ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
